molecular formula C18H35N B1677099 Stearonitrile CAS No. 638-65-3

Stearonitrile

Cat. No.: B1677099
CAS No.: 638-65-3
M. Wt: 265.5 g/mol
InChI Key: RHSBIGNQEIPSCT-UHFFFAOYSA-N
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Description

Stearonitrile (octadecanenitrile, CH₃(CH₂)₁₆CN) is a long-chain aliphatic nitrile with a saturated 18-carbon backbone. It is synthesized via the oxidation of octadecylamine (ODA) catalyzed by CuO in the presence of oxygen or through the reaction of stearic acid with urea at high temperatures . Key properties include:

  • Melting Point: 40–41.5°C .
  • Spectroscopic Characteristics: FTIR C≡N stretching vibration at 2249 cm⁻¹ (pure form) or 2120 cm⁻¹ (observed in Cu₃N nanocube synthesis byproducts) . ¹H NMR signals at δ 0.88 ppm (CH₃), δ 1.25–1.39 ppm (CH₂ chain), and δ 2.33 ppm (CH₂ adjacent to nitrile group) .
  • Applications: Precursor for stearamidine hydrochloride, a corrosion inhibitor achieving 96% efficiency on copper in NaCl . Sacrificial capping agent for synthesizing Pt and Au nanoparticles (1.3–5.3 nm size range) . Intermediate in hydrodenitrogenation (HDN) processes for biofuel refinement .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearonitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the dehydration of stearamide using phosphorus pentoxide or other dehydrating agents. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Stearonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Grignard Reaction: Grignard reagents in anhydrous ether.

Major Products:

    Hydrolysis: Stearic acid and ammonia.

    Reduction: Stearylamine.

    Grignard Reaction: Ketones.

Scientific Research Applications

Chemical Research Applications

Organic Synthesis
Stearonitrile is utilized as a precursor in organic synthesis. Its long carbon chain allows for the formation of complex molecules through various chemical reactions. It has been particularly useful in studying reaction mechanisms involving nitriles due to its stability and reactivity under different conditions.

Phase Behavior Studies
Research has demonstrated that this compound can influence the phase behavior of lipid mixtures. For example, studies have examined the interactions between this compound and phospholipids at the air-water interface, providing insights into membrane dynamics and stability .

Study Findings
Phase behavior of stearic acid-stearonitrile mixturesInvestigated using surface pressure-area measurements and Brewster angle microscopy .
Interaction with dipalmitoylphosphatidylcholineStudied for its effects on monolayer stability at the air-water interface .

Biological Applications

Role as a Plant Metabolite
this compound has been identified as a plant metabolite with potential roles in plant physiology. Its interactions with biological membranes suggest it may influence membrane fluidity and permeability .

Biochemical Pathways
The presence of the nitrile group in this compound allows it to participate in various biochemical pathways, making it a subject of interest for studies on metabolic processes involving nitriles.

Medical Applications

Drug Design Potential
Research indicates that this compound's nitrile functional group can enhance binding affinity in drug design. This characteristic is particularly valuable for developing pharmaceuticals that require improved pharmacokinetic profiles. The nitrile group is known to interact favorably with biological targets, potentially leading to more effective therapeutic agents.

Research Focus Implications
Nitrile group interactionsEnhances binding affinity and pharmacokinetic profiles of drugs.
Potential for reduced drug resistanceNitriles may overcome some forms of drug resistance in target cells.

Industrial Applications

Production of Surfactants and Lubricants
In industrial settings, this compound is employed in the manufacture of surfactants and lubricants due to its hydrophobic properties. Its ability to form stable emulsions makes it suitable for various applications in formulation chemistry .

Case Study 1: Lipid Interaction Studies

A study conducted on the interaction between this compound and dipalmitoylphosphatidylcholine revealed significant insights into how fatty nitriles can modify lipid bilayer properties. The results indicated that this compound could stabilize lipid monolayers, which is critical for understanding cell membrane behavior.

Case Study 2: Drug Development

Research focused on the synthesis of nitrile-containing compounds demonstrated that incorporating this compound into drug formulations could enhance therapeutic efficacy against certain diseases by improving drug-target interactions.

Mechanism of Action

The mechanism of action of stearonitrile involves its interaction with various molecular targets and pathways. The nitrile group in this compound can participate in hydrogen bonding and other interactions, influencing its reactivity and binding properties. In biological systems, this compound can interact with lipid membranes, affecting their structure and function .

Comparison with Similar Compounds

Stearonitrile belongs to the aliphatic nitrile family, which includes compounds like lauronitrile (C₁₂H₂₃CN), palmitonitrile (C₁₆H₃₁CN), and hexadecanenitrile (C₁₆H₃₁CN). Key comparisons are outlined below:

Table 1: Physical and Chemical Properties

Compound Chain Length Melting Point (°C) C≡N FTIR (cm⁻¹) Biodegradability Key Reactivity
This compound C₁₈ 40–41.5 2120–2249 Resistant Catalytic hydrogenation to octadecylamine ; HDN challenges
Palmitonitrile C₁₆ 19–20 ~2240* Moderate Selective hydrogenation over Ni-B/SiO₂ catalysts
Lauronitrile C₁₂ -4 ~2250* High (degraded by P. fluorescens ) Transnitrilation equilibrium with stearic acid

*Assumed based on homologous series trends.

Key Findings :

Chain Length and Physical Properties :

  • Longer chains (e.g., this compound vs. lauronitrile) exhibit higher melting points due to stronger van der Waals interactions .
  • Shorter nitriles (C₁₂–C₁₆) are more volatile and soluble in organic solvents , enabling easier industrial processing .

Biodegradability :

  • This compound is recalcitrant to microbial degradation by Pseudomonas fluorescens, unlike shorter nitriles (e.g., undecanenitrile) . This resistance correlates with its hydrophobic long-chain structure, limiting enzyme accessibility.

Reactivity in Catalytic Processes :

  • Hydrogenation : this compound undergoes hydrogenation to octadecylamine (72% yield) , while palmitonitrile shows higher selectivity in Ni-B/SiO₂-catalyzed reactions .
  • Transnitrilation : In ammonia-free synthesis, this compound forms equilibrium mixtures with stearic acid and lauronitrile, with yields dependent on reactant ratios (67% achievable at 2:1 LN:SA excess) .

Industrial and Environmental Applications: this compound is prioritized in corrosion inhibition and nanoparticle synthesis due to its stability and surfactant-like properties . Shorter nitriles (e.g., lauronitrile) are more efficient in biofuel refining (HDN) due to easier C–N bond cleavage .

Biological Activity

Stearonitrile, also known as octadecanenitrile, is a fatty nitrile derived from the formal condensation of stearic acid with ammonia. It has garnered attention in various fields of research due to its potential biological activities and applications. This article delves into the biological activity of this compound, exploring its effects on cellular functions, anti-inflammatory properties, and other relevant biological interactions.

  • Chemical Formula : C18_{18}H37_{37}N
  • Molecular Weight : 281.5 g/mol
  • CAS Number : 112-84-5

This compound is characterized by its long carbon chain, which influences its solubility and interaction with biological membranes.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. In particular, research indicates that this compound may modulate inflammatory responses in various cell types. For instance, it has been shown to reduce the expression of pro-inflammatory cytokines in macrophage cell lines.

Case Study: RAW264.7 Macrophages

In an experimental setup involving RAW264.7 macrophages, this compound was tested for its anti-inflammatory properties:

  • Experimental Design :
    • Cells were pre-treated with varying concentrations of this compound (0.5, 1, and 2.5 μg/mL) for 24 hours.
    • Following pre-treatment, cells were stimulated with lipopolysaccharide (LPS) to induce inflammation.
  • Results :
    • This compound treatment resulted in a significant downregulation of IL-6 cytokine expression.
    • The secretion of IL-6 was reduced by up to 97.28% at the highest concentration compared to untreated controls.
Concentration (μg/mL)IL-6 Secretion Reduction (%)
0.576.82
192.92
2.597.28

These findings suggest that this compound possesses notable anti-inflammatory properties, making it a candidate for further research in therapeutic applications.

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated alongside its anti-inflammatory activity. The MTT assay was employed to assess cell viability post-treatment.

  • Findings :
    • No significant cytotoxic effects were observed at concentrations up to 2.5 μg/mL .
    • Higher concentrations (≥5 μg/mL) led to reduced cell viability, indicating a dose-dependent cytotoxic effect.

The mechanisms through which this compound exerts its biological effects may involve modulation of signaling pathways associated with inflammation and cell survival:

  • Cytokine Modulation : By reducing pro-inflammatory cytokines such as IL-6, this compound may interfere with the inflammatory signaling cascade.
  • Cellular Stress Response : this compound may influence cellular stress responses, enhancing cell survival under inflammatory conditions.

Summary of Research Findings

Research has consistently demonstrated that this compound exhibits:

  • Anti-inflammatory Activity : Significant reduction in pro-inflammatory cytokines.
  • Low Cytotoxicity : Safe for use at lower concentrations.

These properties position this compound as a promising compound for developing anti-inflammatory agents or supplements.

Future Directions

Further research is warranted to explore:

  • The specific molecular pathways affected by this compound.
  • Its potential therapeutic applications in chronic inflammatory diseases.
  • Long-term effects and safety profiles in vivo.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for stearonitrile in laboratory settings?

this compound can be synthesized via:

  • Transnitrilation reactions : Reacting fatty acids (e.g., stearic acid) with nitriles (e.g., lauronitrile) at elevated temperatures (e.g., 210°C). Excess nitrile (e.g., 9:1 molar ratio) is required to achieve high yields (~90%) due to equilibrium limitations .
  • Catalytic oxidation of primary amines : Using CuO as a catalyst under oxygen-rich conditions to oxidize octadecylamine (ODA) into this compound, with FTIR confirmation of C≡N stretching at 2120 cm⁻¹ .

Q. How can FTIR and NMR spectroscopy confirm this compound formation?

  • FTIR : A sharp peak at 2120 cm⁻¹ corresponds to the nitrile (C≡N) group. This is critical for distinguishing this compound from amine precursors or other byproducts .
  • ¹³C NMR : A signal at ~120 ppm confirms the nitrile carbon. Comparative analysis with precursor spectra (e.g., ODA) helps identify reaction completion .

Q. What are the solubility characteristics of this compound in common organic solvents?

this compound is insoluble in tetrahydrofuran (THF) at low temperatures (-78°C) but dissolves at higher temperatures. Solubility data for other solvents (e.g., toluene, hexane) can be inferred from nanoparticle synthesis protocols, where this compound-capped particles remain stable in non-polar solvents .

Advanced Research Questions

Q. What experimental strategies optimize this compound yield in equilibrium-limited transnitrilation reactions?

  • Use a large excess of reactant nitrile (e.g., 9:1 lauronitrile-to-stearic acid ratio) to shift equilibrium toward this compound, achieving ~90% yield .
  • Kinetic modeling : Fit experimental data to a pseudo-homogeneous model, accounting for initial reactant decomposition during heating. Parity plots should show ≤10% deviation between modeled and observed concentrations .

Q. How does the choice of catalyst influence the oxidation pathway of primary amines to this compound?

  • CuO catalysis : Drives oxidation of ODA to this compound under oxygen, avoiding thermal degradation. Competing pathways (e.g., nitrate decomposition) must be controlled by adjusting reaction time and gas release .
  • Alternative catalysts (e.g., transition metals) may require comparative studies to evaluate selectivity and byproduct formation.

Q. What methodologies enable the analysis of contradictory data regarding this compound's role in nanoparticle stabilization?

  • Contradiction : this compound is reported both as a byproduct in Cu₃N synthesis and as a capping agent for Pt/Au nanoparticles.
  • Resolution : Use TEM and TGA to confirm nanoparticle size (1.3±0.3 nm for Pt) and ligand binding strength. Ligand-exchange experiments (e.g., replacing this compound with thiols) validate its role as a sacrificial capping agent .

Q. How can kinetic modeling reconcile discrepancies between theoretical and observed this compound production rates?

  • Incorporate non-ideal mixing effects and precursor decomposition during reactor heating. Initial conditions must account for pre-reaction conversion (~5 mol%) to improve model accuracy .

Q. What structural factors contribute to this compound's inefficacy as an organic friction modifier compared to carboxylate analogues?

  • Tribological testing shows this compound’s small head group and lack of polar/radical moieties reduce adsorption on metal surfaces. In contrast, stearic acid’s carboxylate group enables stronger interfacial interactions .

Q. What advanced purification techniques are required for this compound-capped nanoparticles intended for catalytic applications?

  • Precipitation and redispersion : Isolate nanoparticles via hexane/toluene washes, then replace this compound with functional ligands (e.g., hexadecylmercaptan) to enhance catalytic activity .
  • AFM/TEM : Use these tools to confirm monodispersity and ligand shell integrity .

Q. How does reaction temperature variability impact the decomposition pathways of this compound precursors in nanomaterial synthesis?

  • Above 160°C, nitrate precursors (e.g., Cu(NO₃)₂) decompose into NO₂, which may oxidize this compound or intermediates. Controlled heating (<160°C) minimizes side reactions .

Properties

IUPAC Name

octadecanenitrile
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InChI

InChI=1S/C18H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-17H2,1H3
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InChI Key

RHSBIGNQEIPSCT-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCCCCCCCCCC#N
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Molecular Formula

C18H35N
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DSSTOX Substance ID

DTXSID4027280
Record name Octadecanenitrile
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Molecular Weight

265.5 g/mol
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Physical Description

Liquid, Solid; [MSDSonline]
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Boiling Point

362 °C @ 760 MM HG
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Solubility

INSOL IN WATER; SOL IN ALCOHOL; VERY SOL IN ETHER, ACETONE & CHLOROFORM
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Density

0.8325 @ 20 °C/4 °C
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CAS No.

638-65-3
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Melting Point

41 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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